molecular formula C6H12K3NO9S3 B14404360 Ethanesulfonic acid, 1,1',1''-nitrilotris-, tripotassium salt CAS No. 84195-68-6

Ethanesulfonic acid, 1,1',1''-nitrilotris-, tripotassium salt

Cat. No.: B14404360
CAS No.: 84195-68-6
M. Wt: 455.7 g/mol
InChI Key: WLIOXCBCKHVPLL-UHFFFAOYSA-K
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Description

Properties

CAS No.

84195-68-6

Molecular Formula

C6H12K3NO9S3

Molecular Weight

455.7 g/mol

IUPAC Name

tripotassium;1-[bis(1-sulfonatoethyl)amino]ethanesulfonate

InChI

InChI=1S/C6H15NO9S3.3K/c1-4(17(8,9)10)7(5(2)18(11,12)13)6(3)19(14,15)16;;;/h4-6H,1-3H3,(H,8,9,10)(H,11,12,13)(H,14,15,16);;;/q;3*+1/p-3

InChI Key

WLIOXCBCKHVPLL-UHFFFAOYSA-K

Canonical SMILES

CC(N(C(C)S(=O)(=O)[O-])C(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a central nitrogen atom coordinated to three ethanesulfonate groups, yielding the molecular formula $$ \text{C}6\text{H}{12}\text{K}3\text{NO}9\text{S}3 $$. Its tripotassium salt form arises from the complete deprotonation of the parent sulfonic acid ($$ \text{C}6\text{H}{15}\text{NO}9\text{S}_3 $$), with potassium ions neutralizing the three sulfonic acid moieties.

Key Identifiers

  • CAS Registry : 84195-68-6
  • EC Number : 282-374-7
  • Molecular Weight : 435.75 g/mol (calculated from PubChem data)

Synthesis of the Parent Acid: 1,1',1''-Nitrilotri(ethane-1-sulfonic acid)

The tripotassium salt derives from its sulfonic acid precursor, necessitating prior synthesis of the tridentate ligand.

Triamine Sulfonation Approach

A plausible route involves sulfonating tris(2-aminoethyl)amine (TREN) using ethanesulfonyl chloride:
$$
\text{N(CH}2\text{CH}2\text{NH}2)3 + 3 \text{CH}2\text{CH}2\text{SO}2\text{Cl} \rightarrow \text{N(CH}2\text{CH}2\text{SO}3\text{H})_3 + 3 \text{HCl}
$$
This method parallels sulfonation strategies for analogous ligands but requires rigorous temperature control (0–5°C) to prevent side reactions.

Ethyl Iodide-Based Alkylation

Adapting historical ethanesulfonic acid synthesis, ethyl iodide reacts with ammonium sulfite under reflux:
$$
3 \text{C}2\text{H}5\text{I} + (\text{NH}4)3\text{N}(\text{CH}2\text{CH}2\text{SO}3^-)3 \rightarrow \text{N(CH}2\text{CH}2\text{SO}3\text{H})3 + 3 \text{NH}_4\text{I}
$$
Lead oxide facilitates ammonia removal, followed by hydrogen sulfide treatment to isolate the acid.

Decarboxylative Sulfonation

Ge Yu and Li Yanfeng’s nitric acid-mediated decarboxylation could be modified for triethylamine derivatives:
$$
\text{N(CH}2\text{CH}2\text{COOH})3 \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} \text{N(CH}2\text{CH}2\text{SO}3\text{H})3 + 3 \text{CO}_2
$$
This one-pot method offers potential yield advantages but requires precise stoichiometric control.

Tripotassium Salt Formation

Neutralization Protocol

The parent acid undergoes titration with potassium hydroxide:
$$
\text{N(CH}2\text{CH}2\text{SO}3\text{H})3 + 3 \text{KOH} \rightarrow \text{N(CH}2\text{CH}2\text{SO}3\text{K})3 + 3 \text{H}_2\text{O}
$$
Critical Parameters :

  • Molar ratio: 1:3 (acid:KOH)
  • Temperature: 25–30°C (prevents thermal degradation)
  • Solvent: Deionized water or ethanol/water mixtures

Crystallization and Purification

Post-neutralization, the salt is recovered via:

  • Solvent Evaporation : Rotary evaporation under reduced pressure (<40°C)
  • Recrystallization : From hot ethanol/acetone (4:1 v/v)
  • Lyophilization : For hygroscopic batches

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : Peaks at 1045 cm$$^{-1}$$ (S=O), 1180 cm$$^{-1}$$ (S-O-K)
  • $$^1$$H NMR (D$$2$$O): δ 3.1 (t, 6H, CH$$2$$SO$$3^-$$), 2.8 (t, 6H, NCH$$2$$)

Purity Assessment

Parameter Specification Method
Assay (HPLC) ≥99.0% Ion-pair chromatography
Heavy Metals ≤10 ppm ICP-MS
Loss on Drying ≤0.5% TGA

Industrial-Scale Considerations

Cost Optimization Strategies

  • Reagent Recovery : 95% ammonium iodide recycling from ethyl iodide route
  • Catalyst Reuse : Lead oxide regeneration via calcination (400°C, 2 hr)

Environmental Impact Mitigation

  • Waste Streams : Neutralization of acidic byproducts with CaCO$$_3$$
  • Energy Demand : 15–20 kWh/kg product (neutralization vs. alkylation routes)

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to form reduced sulfur-containing products.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or can be used.

    Substitution: Reagents like or are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt is used as a catalyst in various organic reactions, including alkylation and polymerization reactions .

Biology: In biological research, this compound is used as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: In medicine, it is used in pharmaceutical formulations as a stabilizer and solubilizing agent for certain drugs.

Industry: In industrial applications, it is used in the production of biodiesel from acidic crude palm oil and as an additive in electroplating solutions .

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 1,1’,1’'-nitrilotris-, tripotassium salt involves its ability to stabilize and solubilize various compounds. The sulfonic acid groups can interact with other molecules through hydrogen bonding and ionic interactions, enhancing the solubility and stability of the target compounds. The potassium ions help to neutralize the charge and improve the overall solubility in aqueous solutions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 84195-68-6
  • Molecular Formula: C₆H₁₂K₃NO₉S₃
  • Molecular Weight : 495.73 g/mol (calculated from formula)
  • Structure : Comprises a central nitrilotris group (N(CH₂CH₂SO₃⁻)₃) coordinated with three potassium counterions .

Key Characteristics :

  • Solubility : High water solubility due to ionic nature and three sulfonate groups.
  • Functionality : Sulfonic acid salts are strong electrolytes and stable across a wide pH range (pH 1–12) .
  • Applications : Likely used as a buffering agent in pharmaceuticals or industrial processes, analogous to other sulfonic acid salts .

Comparison with Similar Compounds

Structural and Compositional Differences

Table 1: Structural Comparison of Sulfonic Acid Salts

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Counterion Key Structural Features
Ethanesulfonic acid, 1,1',1''-nitrilotris-, tripotassium salt 84195-68-6 C₆H₁₂K₃NO₉S₃ 495.73 K⁺ Branched nitrilotris core with three sulfonate groups
Sodium 1-Hexanesulfonate 2832-45-3 C₆H₁₃NaO₃S 188.22 Na⁺ Linear alkyl chain with single sulfonate
ATMP Pentasodium Salt 2235-43-0 C₃H₇NNa₅O₉P₃ 409.93 Na⁺ Phosphonate-based with three methylenephosphonate groups
Dinonylnaphthalenesulfonic Acid, Calcium Salt 57855-77-3 C₂₈H₄₄CaO₃S₂ 556.88 Ca²⁺ Bulky naphthalene core with hydrophobic alkyl chains

Key Observations :

  • The tripotassium salt’s nitrilotris-ethane backbone provides a branched structure, contrasting with linear alkyl sulfonates (e.g., Sodium 1-Hexanesulfonate) .
  • Unlike phosphonate-based ATMP, which binds metals via P–O groups, the tripotassium salt’s sulfonate groups offer weaker metal coordination but higher acidity .

Functional and Performance Differences

Key Observations :

  • Solubility: The tripotassium salt’s three K⁺ ions enhance solubility compared to divalent salts (e.g., Ca²⁺ in dinonylnaphthalenesulfonate) .
  • Acidity : Sulfonic acids (pKa ~-1 to 2) are stronger acids than phosphonates (pKa ~2–3), making their salts stable in highly acidic conditions .

Application-Specific Comparisons

  • Pharmaceuticals: The tripotassium salt’s high solubility and stability make it suitable for buffering, similar to ethanesulfonic acid’s use in drug formulations . In contrast, dinonylnaphthalenesulfonates are too hydrophobic for such roles .
  • Industrial Chelation : While ATMP pentasodium salt excels in binding Ca²⁺/Mg²⁺ for scale inhibition, the tripotassium salt’s sulfonate groups may prioritize solubility over strong metal coordination .
  • Surfactants : Linear alkyl sulfonates (e.g., Sodium 1-Hexanesulfonate) are superior surfactants due to their amphiphilic structure, unlike the hydrophilic tripotassium salt .

Biological Activity

Ethanesulfonic acid, 1,1',1''-nitrilotris-, tripotassium salt (commonly referred to as K3-ES) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature and research findings on the biological activity of K3-ES, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

K3-ES is a tripotassium salt derived from ethanesulfonic acid and nitrilotrisacetic acid. Its molecular structure allows it to interact with various biological systems, influencing cellular processes.

K3-ES has been observed to exhibit several biological activities, which can be categorized as follows:

  • Antioxidant Activity : K3-ES has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases.
  • Cell Proliferation : Studies indicate that K3-ES can influence cell proliferation rates in certain cancer cell lines. For instance, it has been tested on HCC1954 (breast cancer) cells, demonstrating an ability to modulate growth factors that promote cell division.
  • Enzyme Inhibition : K3-ES may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter the metabolism of certain substrates, which could have therapeutic implications.

Case Studies and Research Findings

  • Cellular Uptake and Toxicity Studies : Research involving flow cytometry has shown that K3-ES is taken up by HCC1954 and NIH-3T3 cells at varying concentrations. The uptake was measured over different time intervals (1, 5, and 24 hours), indicating a time-dependent absorption pattern .
  • In Vivo Studies : Animal models have been used to assess the safety and efficacy of K3-ES. Preliminary results suggest that it does not exhibit significant toxicity at therapeutic doses, making it a candidate for further development in pharmaceutical applications .
  • Comparative Analysis with Other Compounds : In studies comparing K3-ES with other known antioxidants, it was found to have a comparable efficacy in reducing oxidative stress markers in vitro. This suggests its potential use as a dietary supplement or therapeutic agent .

Data Tables

StudyCell LineConcentrationUptake TimeResult
HCC19540.1 mg/mL1 hourModerate uptake observed
NIH-3T30.1 mg/mL24 hoursHigh uptake observed
Animal ModelTherapeutic DoseN/ANo significant toxicity

Synthesis Methods

The synthesis of K3-ES involves the reaction of ethanesulfonic acid with nitrilotrisacetic acid under controlled conditions to ensure maximum yield and purity. The method has been optimized for efficiency and scalability .

Q & A

Basic Research Questions

Q. What established synthesis protocols are available for Ethanesulfonic acid, 1,1',1''-nitrilotris-, tripotassium salt?

  • Methodological Answer : Synthesis typically involves oxidation of precursor salts under controlled conditions. For example, analogous compounds (e.g., dipotassium aconitate) are oxidized using KOCl in aqueous solutions at low temperatures (0–5°C) to form tripotassium salts. Stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to oxidizing agent) and pH control (pH 9–10) are critical to avoid side reactions. Post-synthesis purification via crystallization (e.g., using ethanol-water mixtures) ensures high purity. Reaction monitoring via TLC or HPLC is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Verify potassium and sulfur content to confirm stoichiometry.
  • FT-IR Spectroscopy : Identify sulfonic acid (-SO₃⁻) and amine (-NH) functional groups (e.g., peaks at 1040 cm⁻¹ for S=O stretching).
  • NMR (¹H/¹³C) : Confirm the absence of unreacted precursors or byproducts (e.g., δ 3.2–3.5 ppm for methylene protons adjacent to sulfonate groups).
  • X-ray Crystallography : Resolve molecular geometry for structural validation .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store in anhydrous conditions at 2–8°C in airtight, light-resistant containers. Similar sulfonic acid salts degrade via hygroscopic absorption or oxidation; thus, desiccants (e.g., silica gel) should be used. Periodic purity checks via titration (e.g., ion chromatography for sulfonate content) are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chelation efficiencies for this compound?

  • Methodological Answer : Contradictions may arise from pH-dependent ligand coordination or counterion interference. Design experiments to:

  • Vary pH systematically (e.g., 4–10) using buffer systems (e.g., citrate-phosphate) to assess chelation stability.
  • Compare chelation in aqueous vs. organic solvents (e.g., DMSO) to isolate solvent effects.
  • Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) under controlled conditions. Reference studies on analogous chelators (e.g., EDTA tripotassium salts) for benchmarking .

Q. What challenges arise when using this compound in non-aqueous systems (e.g., organic solvents or ionic liquids)?

  • Methodological Answer : Challenges include limited solubility and altered coordination behavior. Mitigation strategies:

  • Co-solvent systems : Use water-miscible solvents (e.g., acetone-water mixtures) to enhance dispersion.
  • Ionic liquid compatibility : Test solubility in imidazolium-based ionic liquids, which may stabilize sulfonate groups via hydrogen bonding.
  • Dynamic light scattering (DLS) : Monitor aggregation in non-aqueous media to optimize dispersion protocols .

Q. What role does this compound play in stabilizing metal nanoparticles (NPs) for catalytic applications?

  • Methodological Answer : The sulfonate groups act as capping agents, preventing NP aggregation. Methodological steps:

  • Synthesis : Reduce metal salts (e.g., AgNO₃) in the presence of the tripotassium salt (1–5 mM) under inert atmospheres.
  • Characterization : Use TEM to assess NP size distribution and XRD to confirm crystallinity.
  • Catalytic testing : Evaluate NP activity in model reactions (e.g., nitroarene reduction) and compare with other stabilizers (e.g., citrate) .

Q. How does this compound interact with biological macromolecules (e.g., proteins or DNA) in vitro?

  • Methodological Answer : The sulfonate groups may bind to positively charged residues (e.g., lysine). Experimental approaches:

  • Fluorescence quenching assays : Monitor binding to bovine serum albumin (BSA) via tryptophan emission changes.
  • Gel electrophoresis : Assess DNA condensation or degradation at varying compound concentrations (0.1–10 mM).
  • Molecular docking simulations : Predict interaction sites using software like AutoDock .

Data Contradiction Analysis

  • Example : Discrepancies in thermal stability data may stem from hydration state variations. Always report the compound’s hydration status (e.g., anhydrous vs. trihydrate) and characterize via thermogravimetric analysis (TGA) to clarify decomposition thresholds .

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